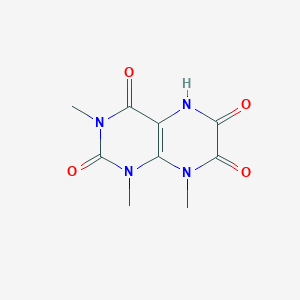

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

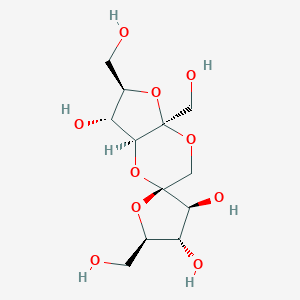

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone, commonly known as tetrahydrobiopterin (BH4), is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. BH4 is synthesized endogenously in the body, but its deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases.

Mécanisme D'action

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone binds to the active site of these enzymes and facilitates their catalytic activity. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone also stabilizes the enzyme-substrate complex and protects the enzyme from oxidative damage.

Effets Biochimiques Et Physiologiques

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. Phenylketonuria is a genetic disorder characterized by the inability to metabolize phenylalanine, which leads to its accumulation in the blood and brain, causing neurological damage. Hyperphenylalaninemia is a milder form of phenylketonuria, where the accumulation of phenylalanine is less severe. Cardiovascular diseases, including hypertension, atherosclerosis, and endothelial dysfunction, are also associated with 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency.

Avantages Et Limitations Des Expériences En Laboratoire

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is a critical cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to several diseases, making it an essential molecule for research. However, 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is a relatively unstable molecule and can be difficult to work with. Additionally, 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is expensive and not readily available, limiting its use in lab experiments.

Orientations Futures

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone research has several future directions, including:

1. Understanding the role of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone in cardiovascular diseases and developing 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone-based therapies for these diseases.

2. Investigating the role of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone in neurological disorders and developing 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone-based therapies for these disorders.

3. Developing new methods for 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone synthesis and stabilization to make it more accessible for research.

4. Investigating the role of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone in cancer and developing 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone-based therapies for cancer.

5. Developing new 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone analogs with improved stability and efficacy for therapeutic use.

Conclusion

In conclusion, 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone research has several future directions, including understanding its role in cardiovascular diseases and neurological disorders, developing new 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone-based therapies, and developing new 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone analogs with improved stability and efficacy.

Méthodes De Synthèse

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is synthesized endogenously in the body through a complex pathway involving several enzymes and cofactors. The first step of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone synthesis is the conversion of GTP to dihydroneopterin triphosphate (H2NTP) by GTP cyclohydrolase I (GCH1). H2NTP is then converted to 7,8-dihydroneopterin triphosphate (H2NTP), which is further converted to 6-pyruvoyl tetrahydropterin (PTP) by 6-pyruvoyl tetrahydropterin synthase (PTPS). PTP is then converted to 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone by sepiapterin reductase (SPR).

Applications De Recherche Scientifique

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. The most well-known function of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is its role as a cofactor for phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases.

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is also a cofactor for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in cardiovascular health. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to endothelial dysfunction and cardiovascular diseases.

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is also involved in the synthesis of several neurotransmitters, including dopamine, serotonin, and norepinephrine. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to neurotransmitter imbalances and neurological disorders.

Propriétés

Numéro CAS |

109868-91-9 |

|---|---|

Nom du produit |

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone |

Formule moléculaire |

C9H10N4O4 |

Poids moléculaire |

238.2 g/mol |

Nom IUPAC |

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone |

InChI |

InChI=1S/C9H10N4O4/c1-11-6-4(10-5(14)8(11)16)7(15)13(3)9(17)12(6)2/h1-3H3,(H,10,14) |

Clé InChI |

YWRFZIOFTLJXQH-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)NC(=O)C1=O |

SMILES canonique |

CN1C2=C(C(=O)N(C(=O)N2C)C)NC(=O)C1=O |

Synonymes |

2,4,6,7(1H,3H)-Pteridinetetrone, 5,8-dihydro-1,3,8-trimethyl- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)

![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)

![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)